Cas no 2229155-94-4 (2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine)

2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine
- EN300-1776868
- 2229155-94-4
-
- インチ: 1S/C5H7FN2O/c6-4(1-7)5-2-8-3-9-5/h2-4H,1,7H2
- InChIKey: MBUYCSUXRHBFEL-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=CO1)CN
計算された属性
- せいみつぶんしりょう: 130.05424101g/mol
- どういたいしつりょう: 130.05424101g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 52Ų
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776868-0.25g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1776868-0.1g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1776868-10.0g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 10g |
$6635.0 | 2023-05-27 | ||
Enamine | EN300-1776868-2.5g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1776868-1g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1776868-0.5g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1776868-10g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1776868-5g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1776868-0.05g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1776868-5.0g |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine |
2229155-94-4 | 5g |
$4475.0 | 2023-05-27 |
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amineに関する追加情報
2-Fluoro-2-(1,3-Oxazol-5-yl)ethan-1-Amine: A Comprehensive Overview
The compound with CAS No. 2229155-94-4, commonly referred to as 2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluoro group and an oxazole ring, making it a valuable building block for various chemical reactions and applications. Recent advancements in synthetic methodologies and its potential as a bioactive agent have further solidified its importance in contemporary research.
The oxazole ring, a heterocyclic aromatic compound, is a key feature of this molecule. Its presence imparts distinctive electronic properties that enhance the compound's reactivity and stability. The fluoro substituent further modulates these properties, making the molecule highly versatile. Researchers have explored its role in drug design, where it has shown promise as a lead compound for developing novel therapeutic agents.
Recent studies have highlighted the antitumor activity of 2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine derivatives. By incorporating this moiety into larger molecular frameworks, scientists have observed significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound could serve as a foundation for the development of targeted anticancer therapies.
In addition to its biological applications, this compound has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has made it an attractive candidate for catalytic applications. Recent research has demonstrated its effectiveness in facilitating key organic transformations, such as cross-coupling reactions and enantioselective syntheses.
The synthesis of 2-fluoro-2-(1,3-oxazol-5-yl)ethan-1-amine involves a series of well-established organic reactions. One common approach involves the nucleophilic substitution of an appropriate precursor with an amine group, followed by cyclization to form the oxazole ring. The introduction of the fluoro group can be achieved through electrophilic fluorination or via nucleophilic substitution strategies.
Despite its numerous advantages, the use of this compound is not without challenges. Its reactivity can sometimes lead to undesired side reactions during synthesis or application. However, ongoing research continues to refine synthetic protocols and optimize its properties for specific uses.
In conclusion, 2-fluoro-2-(1,3-oxazol-5-y l)ethan -1 -amine (CAS No. 2229155 -94 -4) stands out as a multifaceted molecule with vast potential across diverse scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science. As our understanding of this compound deepens, so too does its promise for advancing cutting-edge technologies and therapies.
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